4-methyl-N-(3-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-methyl-N-(3-sulfamoylphenyl)thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3S2/c1-6-9(18-14-13-6)10(15)12-7-3-2-4-8(5-7)19(11,16)17/h2-5H,1H3,(H,12,15)(H2,11,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMLTQZOCOKBKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring This can be achieved through the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(3-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Synthesis of 4-Methyl-N-(3-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide
The synthesis of this compound typically involves the reaction of appropriate thiadiazole derivatives with sulfonamide groups. Various synthetic routes have been reported, including the use of microwave-assisted methods and solvent-free conditions to enhance yield and reduce reaction time. For instance, one study employed a green synthesis approach using ethanol as a solvent, achieving high yields while minimizing environmental impact .
Antimicrobial Activity
One of the most notable applications of 4-methyl-N-(3-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide is its antimicrobial properties. Studies have demonstrated that derivatives of thiadiazole exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from this structure have shown effectiveness against strains such as Staphylococcus aureus and Bacillus subtilis, with some derivatives displaying notable inhibition zones .
Anticancer Properties
Research has indicated that this compound and its derivatives possess anticancer activities. In particular, studies have highlighted their ability to inhibit the growth of various human cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl ring can enhance cytotoxic effects against cancer cells . For instance, compounds with electron-donating groups have exhibited improved free radical scavenging abilities and cytotoxicity .
Anti-inflammatory Effects
4-Methyl-N-(3-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide has also been investigated for its anti-inflammatory properties. In vitro studies using bovine serum albumin have shown that these compounds can effectively inhibit protein denaturation, which is a marker for anti-inflammatory activity . This suggests potential therapeutic applications in treating inflammatory diseases.
Mechanistic Studies
Recent mechanistic studies have utilized molecular docking techniques to explore the interaction of 4-methyl-N-(3-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide with various biological targets. For example, docking studies against the main protease of SARS-CoV-2 have indicated promising binding affinities, suggesting potential applications in antiviral drug development . This highlights the compound's versatility in targeting different biological pathways.
Case Studies and Research Findings
Several research articles provide comprehensive insights into the applications of this compound:
Mechanism of Action
The mechanism of action of 4-methyl-N-(3-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Variations
The compound belongs to a family of 1,2,3-thiadiazole-5-carboxamides, where substituents on the phenyl ring and thiadiazole core dictate bioactivity. Below is a comparison with key analogs:
Pharmacological and Physicochemical Properties
- Thermal Stability : Tiadinil (MP 112.2°C) and BTP2 derivatives exhibit moderate melting points, suggesting the target compound may have similar stability due to hydrogen-bonding interactions from the sulfamoyl group .
- Mechanistic Diversity: BTP2: Inhibits store-operated calcium entry (SOCE) via Orai1, with applications in cardiac and immune disorders . Tiadinil: Activates systemic acquired resistance in plants, unlike the target compound’s hypothesized mammalian-targeted activity . Anticancer Derivatives: Thiadiazole-carboxamides with benzothiazole substituents (e.g., IC₅₀ 1.61 µg/mL) outperform classical chemotherapeutics in hepatocellular carcinoma models .
Structure-Activity Relationships (SAR)
- Phenyl Substituents : Electron-withdrawing groups (e.g., -SO₂NH₂, -CF₃) enhance binding to hydrophobic enzyme pockets.
- Thiadiazole Core : The sulfur atom contributes to metabolic stability and π-π stacking interactions in target binding .
Biological Activity
The compound 4-methyl-N-(3-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide has garnered attention in recent years due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis Methods
The synthesis of 4-methyl-N-(3-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves a multi-step process that includes the formation of the thiadiazole ring followed by the introduction of the sulfonamide group. Recent studies have reported efficient synthetic routes that utilize eco-friendly methodologies, such as green chemistry principles, to minimize environmental impact while maximizing yield .
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques commonly employed include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure through chemical shifts.
- Infrared (IR) Spectroscopy : Provides information about functional groups present in the compound.
- Mass Spectrometry (MS) : Helps in determining the molecular weight and confirming the identity of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-methyl-N-(3-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide derivatives. These compounds have been shown to exhibit significant inhibitory effects on various cancer cell lines. For instance:
- In vitro Studies : Compounds derived from this scaffold displayed IC50 values in the nanomolar range against several cancer cell lines, indicating potent antiproliferative activity .
- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways, notably through interactions with specific protein targets .
Antimicrobial Activity
The antimicrobial properties of 4-methyl-N-(3-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide have also been investigated:
- Antibacterial Studies : Compounds were tested against various Gram-positive and Gram-negative bacteria using the agar well diffusion method. Notably, some derivatives exhibited strong inhibitory zones against pathogens such as Staphylococcus aureus and Bacillus subtilis, showcasing their potential as antibacterial agents .
- Mechanism of Action : The antibacterial activity is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Studies
- Study on Anticancer Activity :
- Antiviral Potential :
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | IC50 Value (µM) | Target/Pathway |
|---|---|---|---|
| 4-Methyl-N-(3-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide | Anticancer | 0.64 | Colon Cancer Cell Lines |
| Derivative A | Antibacterial | 10.2 | Staphylococcus aureus |
| Derivative B | Antiviral | - | SARS-CoV-2 Mpro |
Table 2: Synthesis Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Step 1 | Thiosemicarbazide + Acid Chloride | Formation of Thiadiazole Ring |
| Step 2 | Sulfonamide + Base | Introduction of Sulfonamide |
Q & A
Q. What are the recommended synthetic routes for 4-methyl-N-(3-sulfamoylphenyl)-1,2,3-thiadiazole-5-carboxamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves coupling a thiadiazole-carboxylic acid derivative with a sulfamoylphenylamine. For example:
Thiadiazole Core Formation : Cyclization of thiosemicarbazides with carbon disulfide under reflux in acetonitrile (1–3 min) to form the 1,2,3-thiadiazole ring .
Carboxamide Coupling : React the thiadiazole-5-carboxylic acid with 3-sulfamoylaniline using coupling agents like EDCI/HOBt in DMF at 0–25°C.
Critical Factors :
- Temperature control during cyclization avoids side reactions (e.g., over-oxidation).
- Use of anhydrous conditions prevents hydrolysis of intermediates.
Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | CS₂, CH₃CN, reflux | 75–85 | ≥95% |
| 2 | EDCI/HOBt, DMF | 60–70 | ≥90% |
Reference : Synthetic strategies for analogous thiadiazoles .
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in isomerism or polymorphism?
Methodological Answer :
- X-ray Crystallography : Resolves crystal packing and confirms the sulfamoyl group orientation. SHELX software (e.g., SHELXL) is widely used for refinement .
- NMR/IR Spectroscopy :
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ 10.2 ppm).
- IR : Stretching vibrations for C=O (1680 cm⁻¹) and S=O (1150 cm⁻¹).
- Mass Spectrometry : ESI-MS confirms molecular weight (C₁₀H₁₀N₄O₃S₂; calculated 314.04 g/mol).
Advanced Tip : Dynamic NMR at variable temperatures can detect rotational barriers in the sulfamoyl group .
Q. What in vitro assays are suitable for evaluating its biological activity, and how are false positives mitigated?
Methodological Answer :
- Anticancer Screening : NCI-60 cell line panel with dose-response curves (IC₅₀ values). Use of DMSO controls (<0.1%) avoids solvent toxicity .
- Enzyme Inhibition : Fluorescence-based assays (e.g., carbonic anhydrase IX) with Z′-factor >0.5 to ensure robustness.
Key Consideration : Counter-screening against related enzymes (e.g., CA-II) assesses selectivity .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically analyzed?
Methodological Answer : Contradictions often arise from:
- Assay Variability : Normalize data to internal controls (e.g., staurosporine for cytotoxicity).
- Impurity Effects : Use orthogonal purification (HPLC→recrystallization) and quantify byproducts via LC-MS.
- Solubility Limits : Pre-saturate solutions in PBS (pH 7.4) and validate with dynamic light scattering (DLS) .
Q. What strategies optimize the compound’s selectivity for target proteins (e.g., carbonic anhydrase vs. off-targets)?
Methodological Answer :
- SAR Studies : Modify substituents on the sulfamoylphenyl group. For example:
- Electron-Withdrawing Groups (e.g., -CF₃) enhance binding to hydrophobic pockets.
- Bulky Substituents reduce off-target interactions (e.g., cycloheptyl in similar compounds ).
Data Table :
| Derivative | R Group | IC₅₀ (CA-IX, nM) | Selectivity (CA-IX/CA-II) |
|---|---|---|---|
| Parent | H | 120 | 8.5 |
| Derivative | -CF₃ | 45 | 15.2 |
| Derivative | Cycloheptyl | 90 | 12.0 |
Reference : SAR for sulfonamide-thiadiazoles .
Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed?
Methodological Answer :
- Prodrug Design : Introduce ester moieties (e.g., methyl ester) to improve solubility, hydrolyzed in vivo to active form.
- Formulation : Nanoemulsions or cyclodextrin complexes enhance oral absorption.
Case Study : A related thiadiazole (Org 214007-0) showed improved bioavailability via PEGylation .
Q. What computational methods predict binding modes and guide structural optimization?
Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate interactions with CA-IX active site (PDB: 3IAI). Focus on Zn²⁺ coordination by the sulfamoyl group.
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
Validation : Match computational predictions with mutagenesis data (e.g., His94Ala reduces binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
